molecular formula C12H22O B14593750 5,9-Dimethyldeca-5,9-dien-1-ol CAS No. 61195-30-0

5,9-Dimethyldeca-5,9-dien-1-ol

Katalognummer: B14593750
CAS-Nummer: 61195-30-0
Molekulargewicht: 182.30 g/mol
InChI-Schlüssel: OJMDLAOMKFVBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,9-Dimethyldeca-5,9-dien-1-ol: is an organic compound with the molecular formula C12H22O . It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol. This compound is of interest in various fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyldeca-5,9-dien-1-ol typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroboration-oxidation of 5,9-dimethyldeca-5,9-diene, which involves the addition of borane followed by oxidation with hydrogen peroxide to yield the desired dienol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and isomerization processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,9-Dimethyldeca-5,9-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5,9-Dimethyldeca-5,9-dien-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5,9-Dimethyldeca-5,9-dien-1-ol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,9-Dimethyldeca-5,9-dien-1-ol is unique due to its combination of double bonds and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

61195-30-0

Molekularformel

C12H22O

Molekulargewicht

182.30 g/mol

IUPAC-Name

5,9-dimethyldeca-5,9-dien-1-ol

InChI

InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9,13H,1,4-8,10H2,2-3H3

InChI-Schlüssel

OJMDLAOMKFVBSV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CCC=C(C)CCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.